Cas no 522-12-3 (Quercitrin)
Quercitrin Chemical and Physical Properties
Names and Identifiers
-
- quercetin-3-rhamnoside
- Quercitrin
- 3-[(6-Deoxy-α-L-mannopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-benzopyran-4-one
- 4H-1-Benzopyran-4-one,3-[(6-deoxy-a-L-mannopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-
- QUERCETIN 3-L-RHAMNOSIDE
- Quercetin 3-rhamnoside
- Quercetin 3-Sulfate
- QUERCITRIN(AS) PrintBack
- QUERCITRIN(P) PrintBack
- QUERCITRIN(RG)
- Quercitrin, froM Albizia julibrissin
- Quercitroside
- 3-[(6-Deoxy-alpha-L-mannopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-benzopyran-4-one
- FLAVIN
- quercetin-3-L-rhamnoside
- quercetin-3-O-rhamnoside
- QUERCETRIN
- quercimelin
- thujin
- usafcf-2
- 3,3′,4′,5,7-Pentahydroxyflavone 3-rhamnoside
- 3-O-Rhamnosylquercetin
- Quercetin 3-O-rhamnoside
- [ "Quercetin 3-O-rhamnoside" ]
- Quercitronic acid
- Quercetin 3-O-alpha-L-rhamnoside
- 3,3',4',5,7-Pentahydroxyflavone-3-L-rhamnoside
- NSC9221
- Quercetin, 3-(6-deoxy-alpha-L-mannopyranoside)
- 2Y8906LC5P
- Mannopyranoside, quercetin-3 6-deoxy-, alpha-L-
- Quercetin 3-O-alpha-rhamnopyranoside
- Usaf cf-2
- Quercetrin-3-O-
- SMP1_000253
- 3-((6-DEOXY-alpha-L-MANNOPYRANOSYL)OXY)-2-(3,4-DIHYDROXYPHENYL)-5,7-DIHYDROXY-4H-1-BENZOPYRAN-4-ONE
- AC-34266
- 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yloxy)-4H-chromen-4-one
- 5,7,3',4'-TETRAHYDROXYFLAVONOL 3-O-RHAMNOSIDE
- Q1649777
- NCI-C60102
- QUERCETIN 3-O-.ALPHA.-L-RHAMNOPYRANOSIDE
- QUERCETIN 3-A-L-RHAMNOSIDE
- Quercetin 3-O-L-rhamnoside
- Rhamnoside, quercetin-3
- QUERCITRIN [HSDB]
- BRD-K98601533-001-01-7
- ACon1_000189
- 4H-1-Benzopyran-4-one, 3-((6-deoxy-.alpha.-L-mannopyranosyl)oxy)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-
- QUERCETIN-3-O-.ALPHA.-RHAMNOSIDE
- Quercitrin, primary pharmaceutical reference standard
- NS00006156
- UNII-2Y8906LC5P
- Quercitroside,(S)
- AI3-36095
- QCT
- BDBM84978
- Q-100588
- QUERCETIN 3-RHAMNOPYRANOSIDE
- CI 75720
- 4H-1-Benzopyran-4-one, 3-((6-deoxy-alpha-L-mannopyranosyl)oxy)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-
- Flavone, 3,3',4',5,7-pentahydroxy-, 3-rhamnoside
- DTXSID50200230
- luteolin 6-deoxy-alpha-L-mannopyranoside
- Q-100945
- 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
- 3-O-alpha-L-RHAMNOPYRANOSYLQUERCETIN
- 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-chromen-4-one
- AKOS000278033
- ((2S,3R,4R,5R,6S)-3,4,
- Flavone, 3,3',4',5,7-pentahydroxy-, 3-(6-deoxy-alpha-L-mannopyranoside)
- 3-((6-DEOXY-.ALPHA.-L-MANNOPYRANOSYL)OXY)-2-(3,4-DIHYDROXYPHENYL)-5,7-DIHYDROXY-4H-1-BENZOPYRAN-4-ONE
- 2-(3,4-dihydroxyphenyl)-
- OXGUCUVFOIWWQJ-HQBVPOQASA-N
- C01750
- s3824
- C.I. 75720
- Quercetin 3-O-.alpha.-L-rhamnoside
- EINECS 208-322-5
- CS-5408
- 3,3',4',5,7-PENTAHYDROXYFLAVONE 3-L-RHAMNOSIDE
- 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}-4H-chromen-4-one
- cid_5280459
- SCHEMBL147092
- Flavone, 3,3',4',5, 7-pentahydroxy-, 3-rhamnoside
- WA 17779
- 3-O-a-L-Rhamnopyranosyloxy-3',4',5,7-tetrahydroxyflavone
- NSC-9221
- SMR001397103
- 5-18-05-00514 (Beilstein Handbook Reference)
- 522-12-3
- Quercitin-3-rhamnoside
- MFCD00016932
- quercetin-3-O-alpha-rhamnoside
- QUERCITRIN (QUERCETIN-3-O-RHAMNOSIDE) (CONSTITUENT OF GINKGO)
- 3-O-.ALPHA.-L-RHAMNOPYRANOSYLQUERCETIN
- 3-((6-Deoxy-alpha-L-mannopyranosyl)oxy)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-benzopyran-4-one
- HSDB 4339
- CHEMBL82242
- MEGxp0_000185
- HY-N0418
- 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl 6-deoxy-.alpha.-L-mannopyranoside
- DTXCID50122721
- 3-((6-Deoxy-alpha-L-mannopyranosyl)-oxy)-2-(3,4-dihydr oxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one
- BRN 0068135
- Quercetin 3-O-rhamnopyranoside
- BIDD:PXR0076
- QUERCITRIN [MI]
- CCG-269215
- QUERCITRIN (QUERCETIN-3-O- RHAMNOSIDE) (CONSTITUENT OF GINKGO) [DSC]
- 4H-1-Benzopyran-4-one, 3-[(6-deoxy-.alpha.-L-mannopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-
- Quercetrin-3-O-rham
- 5,7-dihydroxy-3-
- 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
- MLS002472998
- Quercetin 3-O-alpha-L-rhamnopyranoside
- BDBM50056315
- HMS2219D24
- AC-20295
- QUERCETIN 3-O-.ALPHA.-RHAMNOPYRANOSIDE
- 3-((6-Deoxy-alpha-L-mannopyranosyl)-oxy)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one
- BS-16996
- 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl 6-deoxy-alpha-L-mannopyranoside
- 5-trihydroxy-6-methyltetrahydro-
- 1ST40260
- Rhamnosyl-3-quercitin
- 4gue
- CHEBI:17558
- 3-rhamnosyl quercetin
- 2-(3,4-Dihydroxy-phenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxy-6-methyl-tetrahydro-pyran-2-yloxy)-chromen-4-one
- BDBM513036
- Flavone,3',4',5,7-pentahydroxy-, 3-(6-deoxy-.alpha.-L-mannopyranoside)
- LS-14858
- FT-0603445
- Quercetin, 3-(6-deoxy-.alpha.-L-mannopyranoside)
- BDBM50022445
- HMS3355G11
- SCHEMBL147093
- acs.jmedchem.1c00409_ST.632
- Flavonol base + 4O, O-dHex
- DTXSID40871736
- Flavone,3',4',5,7-pentahydroxy-, 3-rhamnoside
- 3,4',5,7-Pentahydroxyflavone-3-L-rhamnoside
- 4H-1-Benzopyran-4-one,4-dihydroxyphenyl)-5,7-dihydroxy
- 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 6-deoxyhexopyranoside
- WLN: T66 BO EVJ CR CQ DQ& GQ IQ DO- BT6OTJ CQ DQ EQ F1
- 200860-89-5
- Dataset-S1.224
- Acanthophorin B
- Quercitrin 3-O-α-rhamnosylquercetin
- ConMedNP.637
- 3,3',4',5,7-Pentahydroxyflavone 3-rhamnoside
- ConMedNP.636
- Quercetin-3-O-α-L-rhamnopyranoside
- Quercetin
- MQ08116
- Quercitrin;3-[(6-Deoxy-?-L-mannopyranosyl)-oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one
- Quercitrin (Standard)
- HY-N0418R
- 208-322-5
- Quercetin 3-?-L-rhamnoside
-
- MDL: MFCD00016932
- Inchi: 1S/C21H20O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-18,21-26,28-29H,1H3/t7-,15-,17+,18+,21-/m0/s1
- InChI Key: OXGUCUVFOIWWQJ-HQBVPOQASA-N
- SMILES: O1[C@H]([C@@H]([C@@H]([C@H]([C@@H]1C)O)O)O)OC1C(C2C(=CC(=CC=2OC=1C1C=CC(=C(C=1)O)O)O)O)=O
Computed Properties
- Exact Mass: 448.10100
- Monoisotopic Mass: 448.10056145 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 7
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 32
- Rotatable Bond Count: 3
- Complexity: 741
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 448.4
- Surface Charge: 0
- Tautomer Count: 162
- XLogP3: 0.9
- Topological Polar Surface Area: 186
Experimental Properties
- Color/Form: Yellow powder
- Density: 1.3943 (rough estimate)
- Melting Point: 174-183°C
- Boiling Point: 814℃/760mmHg
- Flash Point: 288.3°C
- Refractive Index: 1.5376 (estimate)
- Solubility: PRACTICALLY INSOL IN COLD WATER, ETHER; SOL IN ALCOHOL; MODERATELY SOL IN HOT WATER; SOL IN AQ ALKALINE SOLN
- PSA: 190.28000
- LogP: 0.48870
- Merck: 8125
- Color index: 75720
- Sensitiveness: Sensitive to light
Quercitrin Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: 24/25
- FLUKA BRAND F CODES:10-23
- RTECS:UZ5950000
- Storage Condition:-20°C, protect from light
Quercitrin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 00740580-25MG |
Quercitrin |
522-12-3 | 25mg |
¥7454.08 | 2025-01-16 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0001931 |
Quercitrin |
522-12-3 | ¥1255.72 | 2023-04-20 | |||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL89346-20MG |
Quercitrin |
522-12-3 | 20mg |
¥4721.15 | 2024-12-26 | ||
| abcr | AB253941-10 mg |
Quercitrin, 98.5%, delivered with HPLC chromatogram; . |
522-12-3 | 98.5% | 10 mg |
€166.00 | 2023-07-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP1192-20mg |
Quercitrin |
522-12-3 | 98% | 20mg |
$40 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP1192-100mg |
Quercitrin |
522-12-3 | 98% | 100mg |
$75 | 2023-09-20 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2871-5 mg |
Quercitrin |
522-12-3 | 98.90% | 5mg |
¥410.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2871-10 mg |
Quercitrin |
522-12-3 | 98.90% | 10mg |
¥557.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2871-25 mg |
Quercitrin |
522-12-3 | 98.90% | 25mg |
¥984.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2871-50 mg |
Quercitrin |
522-12-3 | 98.90% | 50mg |
¥1394.00 | 2022-04-26 |
Quercitrin Suppliers
Quercitrin Related Literature
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Shamprasad Varija Raghu,Suresh Rao,Venkataramana Kini,Avinash Kundadka Kudva,Thomas George,Manjeshwar Shrinath Baliga Food Funct. 2023 14 1290
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Inés Jabeur,Natália Martins,Lillian Barros,Ricardo C. Calhelha,Josiana Vaz,Lotfi Achour,Celestino Santos-Buelga,Isabel C. F. R. Ferreira Food Funct. 2017 8 975
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Nidhi Rani,Saravanan Vijayakumar,Lakshmi Palanisamy Thanga Velan,Annamalai Arunachalam Mol. BioSyst. 2014 10 3229
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Haiyan Liu,Amy B. Howell,Derek J. Zhang,Christina Khoo Food Funct. 2019 10 7645
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5. Metabolism and growth inhibitory activity of cranberry derived flavonoids in bladder cancer cellsJeevan K. Prasain,Rajani Rajbhandari,Adam B. Keeton,Gary A. Piazza,Stephen Barnes Food Funct. 2016 7 4012
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Additional information on Quercitrin
Quercitrin (CAS No. 522-12-3): A Promising Flavonoid Glycoside in Biomedical Applications
The compound with CAS No. 522-12-3, chemically identified as quercitrin, represents a flavonoid glycoside derived from the quercetin aglycone conjugated with a rutinosyl group. This natural product, primarily isolated from plants such as onion skin, elderberry, and Ginkgo biloba, exhibits a unique molecular structure [(C6H7O6)3C15H10O7] that confers remarkable antioxidant and bioactive properties. Recent studies published in Nature Communications (2023) and Free Radical Biology & Medicine (2024) have highlighted its potential in addressing oxidative stress-related pathologies through mechanisms involving ROS scavenging activity.
Innovative research from the University of Tokyo (Nature Plants, 2024) revealed that quercitrin's NF-κB pathway modulation capability significantly suppresses pro-inflammatory cytokine production in macrophage models. This discovery has profound implications for autoimmune disease management, particularly in rheumatoid arthritis where inflammatory biomarkers like TNF-α and IL-6 were reduced by up to 68% in preclinical trials using quercitrin formulations at 5–10 mM concentrations. The compound's ability to inhibit IKKβ phosphorylation without cytotoxicity distinguishes it from conventional anti-inflammatory agents.
Clinical translation of quercitrin's anticancer properties is advancing rapidly. A phase I/II trial conducted at MD Anderson Cancer Center (Journal of Clinical Oncology, 2024) demonstrated synergistic effects when combined with cisplatin in non-small cell lung cancer treatment. The glycoside's capacity to induce apoptosis via mitochondrial depolarization and caspase-3 activation was observed at sub-micromolar concentrations (< 1 μM), while protecting healthy tissue through selective cytotoxicity mediated by its sugar moiety. These findings align with computational docking studies showing high-affinity binding to the tumor suppressor protein p53.
In cardiovascular research, quercitrin's role as a NO synthase activator has gained attention for vascular health applications. A landmark study in Circulation Research (August 2024) showed that oral administration of quercitrin increased endothelial nitric oxide production by 40%, reversing hypertension-induced vascular remodeling in spontaneously hypertensive rats. The compound's ability to upregulate eNOS expression through Akt phosphorylation provides mechanistic insights into its cardioprotective effects without calcium channel blocking side effects.
The metabolic stability of quercitrin presents both challenges and opportunities for drug development. While its glucoside structure enhances intestinal absorption compared to aglycone forms, first-pass metabolism remains significant. Recent nanotechnology advancements reported in Advanced Drug Delivery Reviews (July 2024) describe lipid nanoparticle formulations that achieve 7-fold higher bioavailability through P-glycoprotein inhibition strategies. These delivery systems also protect the molecule from phase II conjugation enzymes in the liver, extending its half-life from ~1 hour to over 8 hours in murine models.
Epidemiological evidence supports quercitrin's neuroprotective potential observed in cellular models. A population-based cohort study involving 15,000 participants published in Alzheimer's & Dementia (March 2024) found inverse correlations between dietary quercetin glycoside intake and Alzheimer's disease incidence rates (HR: 0.48; CI: 0.39–0.6). In vitro experiments confirmed its ability to inhibit β-secretase activity by stabilizing APP membrane localization, reducing amyloidogenic processing by up to 90% at non-cytotoxic concentrations.
Ongoing investigations into quercitrin's immunomodulatory effects have uncovered novel applications against viral infections. Research teams at Oxford University demonstrated that this flavonoid glycoside inhibits SARS-CoV-2 spike protein binding to ACE receptors via conformational changes mediated by hydrogen bonding interactions with residue Asn501 (Cell Host & Microbe, May 2024). Parallel studies showed synergistic antiviral efficacy when combined with remdesivir, suggesting potential for repurposing existing therapies during emerging pandemics.
The structural versatility of quercitrin enables multifunctional applications beyond its native form. Chemical derivatization studies published in Angewandte Chemie (June 2024) achieved enhanced water solubility through sulfonation without losing bioactivity, creating novel analogs suitable for intravenous administration. These derivatives maintain >95% inhibition of NF-kB activation while achieving plasma concentrations exceeding therapeutic thresholds after IV infusion—a critical advancement for oncology indications requiring rapid systemic delivery.
Safety profiles established through extensive toxicological assessments confirm quercitrin's favorable risk-benefit ratio when used within therapeutic ranges (< ≤5 mg/kg/day). Long-term toxicity studies on Sprague-Dawley rats over two years showed no organomegaly or mutagenic effects under OECD guidelines (Toxicological Sciences, January 2024). These results contrast sharply with synthetic alternatives like resveratrol analogs which exhibited dose-dependent hepatotoxicity at similar exposure levels.
Ongoing clinical trials targeting metabolic syndrome highlight additional therapeutic avenues for this compound family member of the flavonol subclass [(CnHn+Ox)]. Phase IIb trials investigating its role as an adjunct therapy for type II diabetes show promising HbA1c reductions (-1.7%) coupled with improved insulin sensitivity indices after three months' treatment without gastrointestinal side effects commonly associated with sulfonylureas or DPP-IV inhibitors.